3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by a pyrrolidine ring structure with a methoxypropoxy group attached to its nitrogen atom. This compound has the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxypropoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: N-oxides are the primary products.
Reduction: Amine derivatives are formed.
Scientific Research Applications
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxypropoxy)methyl]pyrrolidine
- 3-[(3-Methoxypropoxy)methyl]pyrrolidine N-oxide
- 3-[(3-Methoxypropoxy)methyl]pyrrolidine amine derivatives
Uniqueness
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride is unique due to its specific structural features, such as the methoxypropoxy group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxypropoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-5-2-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXOYHGDFGRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-36-6 | |
Record name | Pyrrolidine, 3-[(3-methoxypropoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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